molecular formula C8H2Br2F3N B14519194 3,4-Dibromo-5-(trifluoromethyl)benzonitrile CAS No. 62584-26-3

3,4-Dibromo-5-(trifluoromethyl)benzonitrile

Cat. No.: B14519194
CAS No.: 62584-26-3
M. Wt: 328.91 g/mol
InChI Key: NATCCVDNYHLFSP-UHFFFAOYSA-N
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Description

3,4-Dibromo-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2Br2F3N It is characterized by the presence of two bromine atoms, a trifluoromethyl group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-5-(trifluoromethyl)benzonitrile typically involves the bromination of 5-(trifluoromethyl)benzonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent like dichloromethane or carbon tetrachloride and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Dibromo-5-(trifluoromethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dibromo-5-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

  • 3,5-Dibromo-4-(trifluoromethyl)benzonitrile
  • 4,5-Dibromo-2-(trifluoromethyl)benzonitrile
  • 3,5-Bis(trifluoromethyl)benzonitrile

Comparison: 3,4-Dibromo-5-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the bromine and trifluoromethyl groups on the benzene ring. This positioning can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .

Properties

IUPAC Name

3,4-dibromo-5-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Br2F3N/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATCCVDNYHLFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Br)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Br2F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80807211
Record name 3,4-Dibromo-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80807211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62584-26-3
Record name Benzonitrile, 3,4-dibromo-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62584-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dibromo-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80807211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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